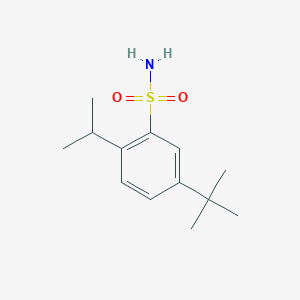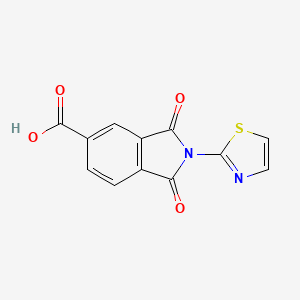![molecular formula C16H28N4O3 B5688094 1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5688094.png)
1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one is not fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may cause DNA damage in cancer cells, leading to their death. It may also cause oxidative stress in bacteria, leading to their death. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one in lab experiments include its unique properties, low toxicity, and potential applications in cancer and antimicrobial research. However, the limitations include the complexity of its synthesis and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one. These include studying its potential applications in other areas such as neurodegenerative diseases, cardiovascular diseases, and inflammation. Further research is also needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Additionally, the potential for this compound to be used in drug development should be explored further.
In conclusion, 1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one is a compound with unique properties that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of research.
Synthesemethoden
The synthesis of 1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one can be achieved using various methods. One of the commonly used methods involves the reaction of 1,4-diaminobutane with 4-morpholinone-2-carboxylic acid, followed by the addition of methyl isocyanate. The resulting product is then subjected to a spirocyclization reaction to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one has been found to have potential applications in scientific research. This compound has been shown to have anticancer properties and has been used in studies related to cancer treatment. It has also been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of certain bacteria.
Eigenschaften
IUPAC Name |
1-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c1-18-6-7-19(12-15(22)20-8-10-23-11-9-20)13-16(18)3-2-14(21)17-5-4-16/h2-13H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYZEJRSCWFCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)NCC2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)
![(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5688018.png)

![rel-(4aS,8aS)-2-[2-fluoro-4-(trifluoromethyl)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5688033.png)
![4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone](/img/structure/B5688044.png)
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5688046.png)


![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B5688081.png)
![(3-chlorophenyl)[1-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5688087.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5688104.png)
![{4-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]phenyl}methanol](/img/structure/B5688111.png)